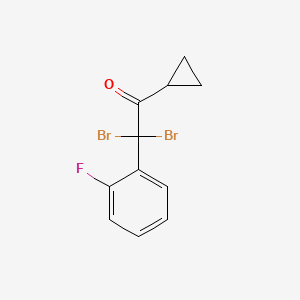

2,2-Dibromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone

Vue d'ensemble

Description

2,2-Dibromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C11H9Br2FO and its molecular weight is 335.99 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2,2-Dibromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, also known by its CAS number 2091625-61-3, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of bromine and fluorine substituents, which may influence its interactions with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Information

- Molecular Formula : C11H9Br2FO

- Molecular Weight : 335.99 g/mol

- CAS Number : 2091625-61-3

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Density | Not specified |

The compound's structure includes a cyclopropyl group and a fluorophenyl moiety, which are significant for its biological activity.

Anticancer Potential

Preliminary research suggests that brominated compounds can inhibit cancer cell proliferation. The presence of bromine in this compound may enhance its ability to interact with DNA or other cellular targets involved in cancer progression. Further investigation is required to elucidate the specific mechanisms through which this compound may exert anticancer effects.

Enzyme Inhibition Studies

Enzyme inhibition studies are crucial for understanding the pharmacodynamics of new compounds. Compounds similar to this compound have been evaluated for their ability to inhibit key enzymes involved in various metabolic pathways. For example:

- Dihydroorotate Dehydrogenase (DHODH) : Inhibitors of DHODH have shown promise in treating autoimmune diseases and certain cancers. The potential of this compound as a DHODH inhibitor warrants further exploration.

Case Studies

- Study on Antimicrobial Activity :

-

Cancer Cell Line Studies :

- Research into halogenated compounds revealed that certain derivatives could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The structural similarities suggest that this compound may exhibit similar properties pending empirical validation.

- Reference : Recent findings in pharmacological studies .

Applications De Recherche Scientifique

Medicinal Chemistry

Role as a Pharmaceutical Impurity

One of the primary applications of 2,2-dibromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone is its identification as an impurity in the synthesis of Prasugrel, an antiplatelet medication used to prevent blood clots in patients with acute coronary syndrome. Understanding impurities is crucial for ensuring the safety and efficacy of pharmaceutical products. The presence of such impurities can affect drug stability and patient safety, making their study essential in drug development processes.

Case Study: Prasugrel Synthesis

In a study examining the synthesis of Prasugrel, researchers identified this compound as a significant impurity. The characterization and quantification of this impurity were critical for optimizing the synthesis route and improving the overall yield of the desired product. Analytical techniques such as HPLC (High Performance Liquid Chromatography) were employed to monitor impurity levels during the synthesis process.

Potential Therapeutic Applications

While primarily recognized for its role as an impurity, there is emerging interest in exploring the compound's pharmacological properties. Initial studies suggest that halogenated compounds like this compound may exhibit biological activity due to their structural characteristics.

Preliminary Research Insights

Research indicates that compounds with similar structures may possess anti-inflammatory or anticancer properties. Further investigation is required to elucidate the specific biological activities of this compound and its potential therapeutic uses.

Analytical Applications

Development of Analytical Methods

The analysis of this compound has led to advancements in analytical chemistry techniques. The need to accurately quantify this compound in pharmaceutical formulations has spurred developments in methodologies such as:

- Mass Spectrometry (MS) : Used for precise molecular weight determination and structural elucidation.

- Nuclear Magnetic Resonance (NMR) : Employed for detailed structural analysis.

These methods enhance the reliability of quality control processes in pharmaceutical manufacturing.

Propriétés

IUPAC Name |

2,2-dibromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br2FO/c12-11(13,10(15)7-5-6-7)8-3-1-2-4-9(8)14/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRGMZFYOJZEBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C(C2=CC=CC=C2F)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.